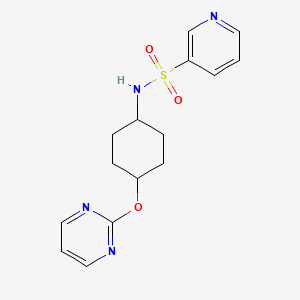

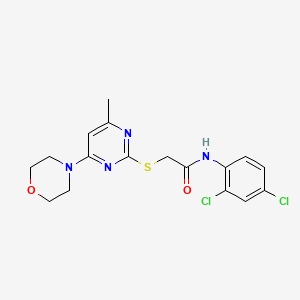

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide, also known as PXS-4728A, is a small molecule inhibitor that targets the enzyme dipeptidyl peptidase 4 (DPP4). This enzyme is involved in the regulation of glucose metabolism and is a therapeutic target for diabetes and other metabolic disorders.

Scientific Research Applications

Antibacterial Applications

Research has focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aiming to develop effective antibacterial agents. The synthesis involves reacting ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds to produce derivatives with potential antibacterial activities. Among these, certain compounds have demonstrated high antibacterial activities, suggesting their utility as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Molecular Structure and Interaction Studies

Another aspect of research involves analyzing the molecular structures and interactions of sulfonamide derivatives. Studies have detailed the crystal packing, molecular interactions, and supramolecular arrays of compounds like Bosentan monohydrate, providing insights into their structural characteristics and potential applications in designing molecules with desired properties (Kaur et al., 2012).

Fluorescence Binding and Biochemical Interactions

Investigations into the interactions of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) have been conducted to understand the biochemical implications of such compounds. These studies, which include fluorescence and UV-vis spectral analyses, help in understanding the binding constants, thermodynamic parameters, and conformational changes in BSA, providing a basis for exploring potential biomedical applications (Meng et al., 2012).

Antimicrobial and Antifungal Applications of Polyamides

Polyamides containing sulfonamido pyrimidine structures have been synthesized and evaluated for their thermal, optical, and antimicrobial properties. These studies demonstrate that such polyamides exhibit significant antimicrobial and antifungal activities, making them promising candidates for biomedical applications (Hassan et al., 2015).

Synthetic Methodologies and Chemical Reactions

Research has also delved into synthetic methodologies and chemical reactions involving sulfonamide derivatives, such as cycloaddition reactions of N-sulfinylsulfonamides with ketenimines. These studies not only contribute to the understanding of the chemical properties of such compounds but also to the development of new synthetic routes for producing derivatives with potential practical applications (Minami, Takimoto, & Agawa, 1975).

properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-23(21,14-3-1-8-16-11-14)19-12-4-6-13(7-5-12)22-15-17-9-2-10-18-15/h1-3,8-13,19H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZDBZZQDGFCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2755824.png)

![1-Methyl-3-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea](/img/structure/B2755825.png)

![6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide](/img/structure/B2755827.png)

![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2755840.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2755841.png)

![2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2755844.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide](/img/structure/B2755845.png)